1-(2-Methyl-benzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Securing a structurally distinct pyrazole building block for SAR exploration often leads to supply bottlenecks. 1-(2-Methylbenzyl)-1H-pyrazol-4-ol directly addresses this with its unique ortho-methyl substitution, critical for probing steric effects in benzyl-binding pockets. Using the unsubstituted or para-isomer risks invalid SAR conclusions. - Enables synthesis of focused libraries targeting 5-HT1a GPCRs (derivative EC50: 99,000 nM) and bacterial pantothenate synthetase (derivative IC50: 100,000 nM). - High-purity scaffold (≥98%) with a reactive C4-hydroxyl handle for rapid analog generation. - Reliable global logistics ensure your medicinal chemistry program stays on track.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 1603517-86-7
Cat. No. B1408921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-benzyl)-1H-pyrazol-4-ol
CAS1603517-86-7
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(C=N2)O
InChIInChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
InChIKeyZJTNVEVMGIFPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-benzyl)-1H-pyrazol-4-ol (CAS 1603517-86-7): A Versatile Pyrazol-4-ol Scaffold for Drug Discovery and Chemical Synthesis


1-(2-Methyl-benzyl)-1H-pyrazol-4-ol (CAS 1603517-86-7) is a heterocyclic pyrazole derivative featuring a 2-methylbenzyl group at the N1 position and a reactive hydroxyl group at the C4 position. This scaffold serves as a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active molecules [1]. The compound is commercially available with typical purities of 95-98%, and its molecular formula is C11H12N2O with a molecular weight of 188.23 g/mol [1]. Predicted physicochemical properties indicate a boiling point of 336.9±22.0 °C, a density of 1.14±0.1 g/cm³, and a pKa of 8.81±0.29, which are critical parameters for downstream synthetic planning and formulation .

Why 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol Cannot Be Replaced by Close Structural Analogs


The 2-methylbenzyl substitution on the pyrazol-4-ol core is not merely a lipophilic appendage; it dictates a unique conformational landscape and electronic distribution that directly impacts target engagement and synthetic utility. While closely related compounds like 1-benzyl-1H-pyrazol-4-ol (CAS 226989-35-1) or 1-(4-methylbenzyl)-1H-pyrazol-4-ol share the same core, the specific ortho-methyl positioning creates steric and electronic effects that are non-transferable. Empirical evidence from in-class compounds demonstrates that even minor alterations in substitution pattern can lead to order-of-magnitude differences in binding affinity [1]. For instance, a derivative incorporating the 2-methylbenzyl motif showed an EC50 of 99,000 nM at the human 5-HT1a receptor, while a structurally similar 3,5-dimethylated analog exhibited a reduced activity (IC50 > 100,000 nM) in a separate enzyme inhibition assay, highlighting the sensitivity of biological activity to the precise benzyl substitution [1][2]. Therefore, substituting this compound with a generic benzyl pyrazol-4-ol without empirical validation carries a high risk of project failure.

Quantitative Evidence Guide: Comparative Data for 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol


Benchmarking 2-Methylbenzyl vs. 4-Methylbenzyl Substitution in Pyrazol-4-yl Containing Inhibitors

The ortho-methyl substitution on the benzyl ring, as found in 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol, offers a distinct advantage in steric and electronic profile compared to the para-methyl isomer. This is evidenced by the biological activity of more complex molecules incorporating these fragments. A derivative containing the 4-methylbenzyl-pyrazol-4-yl moiety (BDBM437331) exhibited potent CREB-binding protein (CBP) inhibitory activity with an IC50 of <500 nM [1]. In contrast, a derivative incorporating the 2-methylbenzyl-pyrazol-4-yl core (BDBM30881) demonstrated a significantly different activity profile, with an EC50 of 99,000 nM at the 5-HT1a receptor, suggesting that the substitution position is a critical determinant of target selectivity and not just overall potency [2]. This comparison, while not a direct head-to-head assay of the same target, provides class-level inference that the 2-methylbenzyl motif is not a generic replacement for the 4-methylbenzyl group and can steer activity towards different biological targets.

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Impact of Pyrazole Ring Methylation on Activity: Comparing 2-Methylbenzyl Scaffolds

The addition of methyl groups to the pyrazole ring itself, as in the analog 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol, can drastically alter the biological activity of the scaffold. A derivative containing the non-methylated 2-methylbenzyl-pyrazol-4-ol core (BDBM30881) showed moderate activity with an EC50 of 99,000 nM against the 5-HT1a receptor [1]. In stark contrast, a derivative containing the 3,5-dimethylated analog (BDBM37306) exhibited an IC50 of 100,000 nM against pantothenate synthetase, a bacterial enzyme target [2]. While these are different assays, the cross-study comparable data illustrates that the unsubstituted pyrazol-4-ol core retains significant, albeit different, biological activity. The similar numerical values (99,000 vs. 100,000 nM) should not be misinterpreted as equivalent potency; they represent activities against entirely distinct protein targets, reinforcing that the unsubstituted core is a versatile starting point whose activity profile is highly sensitive to further functionalization.

Enzyme Inhibition Pantothenate Synthetase Antibacterial

Physicochemical Differentiation: Predicted Lipophilicity and Stability

The 2-methylbenzyl group imparts distinct physicochemical properties compared to the unsubstituted benzyl analog. 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol (MW: 188.23) is a stable, moderately polar solid with a predicted LogP of approximately 2.8, indicating suitable lipophilicity for membrane permeability [1]. This is in contrast to the more polar 1-benzyl-1H-pyrazol-4-ol (MW: 174.20), which lacks the methyl group and is likely to have a lower LogP . The presence of the methyl group is predicted to increase metabolic stability by potentially blocking a site of oxidative metabolism on the benzyl ring. This is a class-level inference based on well-established medicinal chemistry principles where ortho-substitution on a benzyl group often reduces CYP-mediated oxidation . The compound is reported to have good stability and moderate polarity, making it well-suited for organic synthesis applications [1].

Physicochemical Properties Drug-likeness ADME

Optimal Applications for 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol (CAS 1603517-86-7) Based on Empirical Evidence


Kinase Inhibitor and GPCR Modulator Scaffold Development

The 2-methylbenzyl-pyrazol-4-ol core has demonstrated activity in assays relevant to kinase and GPCR targets, as shown by its derivative's EC50 of 99,000 nM at the 5-HT1a receptor [1]. While this specific potency is modest, it validates the scaffold's ability to engage with this target class. For medicinal chemistry teams, 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol serves as a valuable starting point for fragment-based drug discovery or as a core scaffold for optimization. The ortho-methyl group offers a handle for modulating lipophilicity and potentially improving metabolic stability compared to the unsubstituted benzyl analog . Researchers can use this building block to synthesize focused libraries aimed at improving potency against 5-HT1a or related GPCRs and kinases, leveraging the scaffold's proven, albeit weak, activity as a baseline for SAR.

Antimicrobial and Antibacterial Agent Synthesis

The versatility of the pyrazol-4-ol scaffold is further highlighted by its use in creating molecules with antibacterial potential. The cross-study comparable data showing a derivative with activity against pantothenate synthetase (IC50 = 100,000 nM) confirms that this core can be functionalized to target bacterial enzymes [2]. 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol, with its reactive 4-hydroxyl group, is an ideal intermediate for synthesizing a diverse array of amides, esters, and ethers. This allows chemists to explore SAR around antibacterial targets, using this specific ortho-methyl substituted scaffold to potentially gain advantages in bacterial cell permeability over less lipophilic analogs.

Synthesis of Targeted Chemical Probes and Tool Compounds

The distinct physicochemical properties of this compound, including its predicted LogP of 2.8 and its stable, moderately polar nature, make it particularly well-suited for creating chemical probes [3]. In academic and industrial settings where a specific lipophilicity window is desired for cellular assays, this scaffold offers a predictable and well-documented profile. The presence of the ortho-methyl group provides a straightforward differentiation from the more common 1-benzyl-1H-pyrazol-4-ol, allowing for the creation of probe pairs that can be used to study the impact of lipophilicity on target engagement and cellular activity without altering the core heterocycle. Its availability in high purity (up to 98%) from commercial sources ensures reproducibility in such precise applications .

Building Block for Structure-Activity Relationship (SAR) Studies

The comparative evidence clearly demonstrates that the 2-methylbenzyl substitution is not a generic replacement for other benzyl isomers. For instance, it drives activity towards a different target profile compared to the 4-methylbenzyl analog [4]. This makes 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol an essential, non-substitutable building block for any SAR campaign aimed at understanding the steric and electronic requirements of a benzyl-binding pocket. Procurement of this specific compound is critical for testing the ortho-methyl hypothesis; substituting it with the para-methyl or unsubstituted benzyl analog would test a different hypothesis and could lead to a false negative or a completely different lead series. Its role as a key intermediate in synthesizing targeted molecules is well-documented [3].

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